molecular formula C12H16F3N3O2 B7125787 N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine

N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B7125787
M. Wt: 291.27 g/mol
InChI Key: KSQUFEFSRSJCDE-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, a trifluoromethyl group, and a pyridazine ring

Properties

IUPAC Name

N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-8(6-20-9-4-5-19-7-9)16-11-3-2-10(17-18-11)12(13,14)15/h2-3,8-9H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQUFEFSRSJCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)NC2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Propan-2-yl Group: This step involves the alkylation of the oxolane ring with a propan-2-yl halide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Formation of the Pyridazine Ring: The pyridazine ring is typically formed through a condensation reaction between a hydrazine derivative and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the pyridazine derivative with the oxolane-propan-2-yl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Research: Studied for its potential effects on cellular processes and pathways.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(tetrahydro-3-furanyloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine
  • N-[1-(tetrahydro-2-furanyloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine

Uniqueness

N-[1-(oxolan-3-yloxy)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

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